1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one
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Overview
Description
1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a chloro-substituted benzodiazepine ring fused with an ethanone group.
Preparation Methods
The synthesis of 1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with aminobenzophenones.
Cyclization: The aminobenzophenones undergo cyclization to form the benzodiazepine core.
Ethanone Addition: Finally, the ethanone group is added to complete the synthesis.
Industrial production methods often utilize continuous flow chemistry, which allows for efficient and scalable synthesis of benzodiazepines .
Chemical Reactions Analysis
1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Cyclization: Intramolecular cyclization can lead to the formation of fused ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride .
Scientific Research Applications
1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various benzodiazepine derivatives.
Biology: It is used in studies related to neurotransmitter modulation and receptor binding.
Medicine: This compound is investigated for its potential therapeutic effects in treating anxiety, epilepsy, and other neurological disorders.
Mechanism of Action
The mechanism of action of 1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one involves binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include GABA-A receptors, and the pathways involved are primarily related to neurotransmitter modulation .
Comparison with Similar Compounds
1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one can be compared with other benzodiazepines such as:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Lorazepam: Noted for its strong sedative properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential for targeted therapeutic applications.
Properties
CAS No. |
57756-38-4 |
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Molecular Formula |
C11H13ClN2O |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
1-(7-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl)ethanone |
InChI |
InChI=1S/C11H13ClN2O/c1-8(15)14-5-4-13-11-3-2-10(12)6-9(11)7-14/h2-3,6,13H,4-5,7H2,1H3 |
InChI Key |
MXRYBEQHEZGNNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCNC2=C(C1)C=C(C=C2)Cl |
Origin of Product |
United States |
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